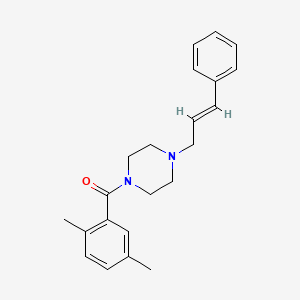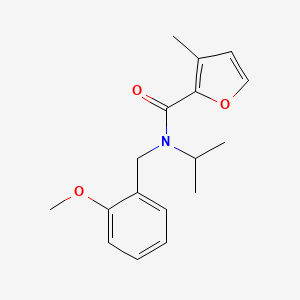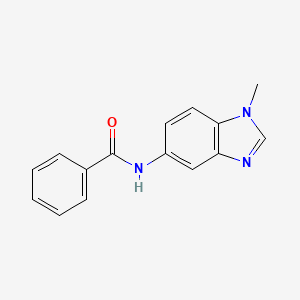![molecular formula C13H8I2N2O2S B5487463 5-[3,5-diiodo-2-(2-propyn-1-yloxy)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B5487463.png)
5-[3,5-diiodo-2-(2-propyn-1-yloxy)benzylidene]-2-imino-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3,5-diiodo-2-(2-propyn-1-yloxy)benzylidene]-2-imino-1,3-thiazolidin-4-one is a synthetic compound that has received significant attention in scientific research due to its potential applications in various fields. This compound is a thiazolidinone derivative that has been synthesized using various methods.
Scientific Research Applications
5-[3,5-diiodo-2-(2-propyn-1-yloxy)benzylidene]-2-imino-1,3-thiazolidin-4-one has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry. This compound has been shown to exhibit potent anticancer activity against various cancer cell lines. It has also been studied for its potential use as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 5-[3,5-diiodo-2-(2-propyn-1-yloxy)benzylidene]-2-imino-1,3-thiazolidin-4-one is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells by interfering with the cell cycle.
Biochemical and Physiological Effects:
5-[3,5-diiodo-2-(2-propyn-1-yloxy)benzylidene]-2-imino-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects. It has been shown to induce DNA damage in cancer cells, leading to cell death. It has also been shown to inhibit the expression of various proteins that are involved in cancer cell proliferation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-[3,5-diiodo-2-(2-propyn-1-yloxy)benzylidene]-2-imino-1,3-thiazolidin-4-one in lab experiments is its potent anticancer activity. This makes it an ideal compound for studying the mechanisms of cancer cell death and for developing new anticancer drugs. However, one of the limitations of using this compound is its potential toxicity, which can make it difficult to study in vivo.
Future Directions
There are several future directions for the study of 5-[3,5-diiodo-2-(2-propyn-1-yloxy)benzylidene]-2-imino-1,3-thiazolidin-4-one. One direction is to study its potential use in combination with other anticancer drugs to enhance its efficacy. Another direction is to study its potential use as an antimicrobial agent in the treatment of infectious diseases. Additionally, further studies are needed to fully understand the mechanisms of action of this compound and to develop new derivatives with improved activity and reduced toxicity.
In conclusion, 5-[3,5-diiodo-2-(2-propyn-1-yloxy)benzylidene]-2-imino-1,3-thiazolidin-4-one is a synthetic compound that has shown great potential in various fields of scientific research, particularly in medicinal chemistry. Its potent anticancer activity and potential use as an antimicrobial agent make it an attractive compound for further study. However, its potential toxicity and the need for further research to fully understand its mechanisms of action and develop new derivatives with improved activity and reduced toxicity are important considerations.
Synthesis Methods
The synthesis of 5-[3,5-diiodo-2-(2-propyn-1-yloxy)benzylidene]-2-imino-1,3-thiazolidin-4-one has been reported in various research studies. One of the most common methods involves the reaction of 2-(2-propyn-1-yloxy)-3,5-diiodobenzaldehyde with thiosemicarbazide in the presence of acetic acid. This reaction leads to the formation of the thiazolidinone derivative.
properties
IUPAC Name |
(5Z)-2-amino-5-[(3,5-diiodo-2-prop-2-ynoxyphenyl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8I2N2O2S/c1-2-3-19-11-7(4-8(14)6-9(11)15)5-10-12(18)17-13(16)20-10/h1,4-6H,3H2,(H2,16,17,18)/b10-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNVADDKISJDPX-YHYXMXQVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1I)I)C=C2C(=O)N=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC1=C(C=C(C=C1I)I)/C=C\2/C(=O)N=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8I2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(4-fluorobenzyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5487380.png)
![2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5487386.png)

![N-[4-({[(2,4-difluorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5487400.png)
![3-allyl-5-{2-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5487409.png)



![3'-chloro-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5487449.png)
![methyl 2-({[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5487454.png)
![N-(2-chlorophenyl)-2-{[4-ethyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5487458.png)
![2-(6-methoxy-2-naphthyl)-4-[(1-methylpiperidin-4-yl)carbonyl]morpholine](/img/structure/B5487466.png)
![8-(2-naphthylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5487482.png)
![4-{[3-oxo-3-(4-pyridinyl)-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5487489.png)